2-Boc-aminothiazole-4-carboxylic acid

Descripción general

Descripción

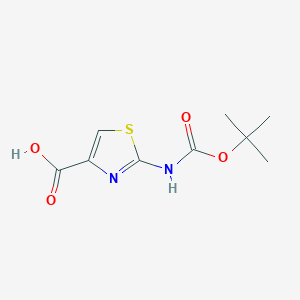

2-Boc-aminothiazole-4-carboxylic acid is a derivative of the thiazole family, which is known for its significant biological and chemical properties. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the 2-position of the thiazole ring, and a carboxylic acid group at the 4-position. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to its unique reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-aminothiazole-4-carboxylic acid typically involves the reaction of thiourea with ethyl 2-bromopyruvate, followed by the introduction of the Boc protecting group. The reaction conditions generally include:

Reaction of Thiourea with Ethyl 2-Bromopyruvate: This step is carried out in an organic solvent such as ethanol, under reflux conditions, to form the thiazole ring.

Introduction of Boc Protecting Group: The amino group at the 2-position of the thiazole ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine, typically in an organic solvent such as dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Análisis De Reacciones Químicas

Boc Protection/Deprotection Dynamics

The Boc (tert-butoxycarbonyl) group shields the amine functionality during multi-step syntheses. Key characteristics include:

Table 1: Boc Group Manipulation

The Boc group remains intact during esterification, amidation, and metal-catalyzed cross-couplings, making it ideal for sequential derivatization .

Carboxylic Acid Functionalization

The C4-carboxylic acid undergoes standard transformations:

Table 2: Carboxylic Acid Reactivity

For example, coupling with amines generates analogs like methyl 2-(2-bromoacetamido)-5-arylthiazole-4-carboxylates , which show potent β-ketoacyl synthase inhibition (IC₅₀ = 2.43 µM) .

Thiazole Ring Substitution Reactions

The thiazole core participates in regioselective modifications:

Table 3: Electrophilic and Cross-Coupling Reactions

Notably, Suzuki couplings at C5 with aryl boronic acids yield analogs with enhanced activity against M. tuberculosis H37Rv (MIC = 0.06 µg/mL) .

Condensation and Cyclization Pathways

The Boc-protected amine facilitates controlled cyclizations:

-

Schiff Base Formation : Reacts with aldehydes (e.g., 4-fluorobenzaldehyde) to form imines, which cyclize with thioglycolic acid into thiazolidinones .

-

Heterocycle Fusion : Condensation with malononitrile under acidic conditions yields 5-aminopyrimidine derivatives, expanding scaffold diversity .

Stability and Compatibility

The Boc group demonstrates resilience under:

Aplicaciones Científicas De Investigación

2-Boc-aminothiazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mecanismo De Acción

The biological activity of 2-Boc-aminothiazole-4-carboxylic acid is primarily due to its ability to interact with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it can inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death . The Boc group provides stability and protects the amino group during synthetic transformations, which can be removed to reveal the active amine .

Comparación Con Compuestos Similares

Similar Compounds

2-Aminothiazole-4-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable.

2-Amino-6-methylbenzothiazole: Contains a benzene ring fused to the thiazole, altering its electronic properties and biological activity.

2-Amino-4-substituted thiazoles: Various substitutions at the 4-position can significantly change the compound’s reactivity and biological properties.

Uniqueness

2-Boc-aminothiazole-4-carboxylic acid is unique due to the presence of the Boc protecting group, which provides stability during synthetic procedures and can be selectively removed. This makes it a versatile intermediate in the synthesis of more complex molecules .

Actividad Biológica

Overview

2-Boc-aminothiazole-4-carboxylic acid is a derivative of the thiazole family, characterized by a tert-butoxycarbonyl (Boc) protecting group at the amino position and a carboxylic acid at the 4-position of the thiazole ring. This compound is notable for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The thiazole ring's unique structure contributes to its reactivity and biological efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound acts as a metallo-β-lactamase (MBL) inhibitor, mimicking the binding features of carbapenem hydrolysates. This action is critical in combating antibiotic resistance, particularly against pathogens like Mycobacterium tuberculosis .

- Cellular Interaction : The compound has been shown to interact with various enzymes and receptors, influencing multiple biochemical pathways. Its structure allows it to participate in substitution reactions, yielding various biologically active derivatives .

Antibacterial Activity

Research indicates that this compound and its analogs exhibit significant antibacterial properties against Mycobacterium tuberculosis. Studies have shown that these compounds can achieve sub-micromolar minimum inhibitory concentrations (MICs), demonstrating their potential as novel anti-tubercular agents .

| Compound | MIC (µM) | Selectivity Index |

|---|---|---|

| This compound | <1 | 26 |

| Phenyl Urea Analog | 0.3 | 10 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its ability to reduce prostaglandin E2 (PGE2) levels, which is associated with inflammation and cancer progression. Notably, certain analogs exhibited potent activity against human adenocarcinoma cells with minimal COX-2 inhibition .

| Analog | PGE2 Reduction (%) | COX-2 IC50 (µM) |

|---|---|---|

| Compound 5l | 86% | >5 |

| Compound 1a | 98% | >5 |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through its impact on COX-2 activity. While some derivatives showed high cellular activity in reducing PGE2 levels, they also exhibited varying degrees of COX-2 inhibition, indicating a complex relationship between efficacy and side effects .

Case Studies

- Study on Antitubercular Activity : A series of 2-aminothiazoles were synthesized and tested for their activity against M. tuberculosis. One analog demonstrated rapid bactericidal action with a selectivity index indicating significant potential for further development as an antitubercular drug .

- Evaluation of Anticancer Properties : In xenograft mouse models, compounds derived from this compound showed promising anti-cancer effects, particularly in human colonic adenocarcinoma models. The results indicated a reduction in tumor growth compared to control groups .

Q & A

Basic Question: What are the recommended synthetic routes and purification methods for 2-Boc-aminothiazole-4-carboxylic acid?

Methodological Answer:

A two-step synthesis is commonly employed:

Coupling Reaction : React Boc-protected carboxylic acid derivatives (e.g., this compound) with amines using EDCI/HOBt in CH₂Cl₂, followed by Et₃N addition. Reaction times vary (6–15 hours) depending on steric and electronic factors .

Boc Deprotection : Treat intermediates with TFA in CH₂Cl₂ (1–8 hours), followed by neutralization with NaHCO₃ and purification via silica gel column chromatography (gradient elution with hexane/ethyl acetate). Yields typically range from 58–76% .

Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity for column chromatography to resolve closely eluting impurities.

Basic Question: How should researchers characterize this compound and its derivatives?

Methodological Answer :

- 1H NMR : Identify Boc-group protons (δ ~1.4 ppm, singlet) and thiazole ring protons (δ 6.8–8.2 ppm). Compare with reported spectra for structural validation .

- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragment patterns consistent with Boc cleavage .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

Basic Question: What are the stability considerations for this compound under varying conditions?

Methodological Answer :

- Acid Sensitivity : Boc groups are labile in acidic conditions (e.g., TFA). Avoid prolonged exposure to prevent premature deprotection during synthesis .

- Storage : Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis. Degradation products (e.g., free amine) can form over time, necessitating periodic purity checks via HPLC .

Basic Question: What is the role of this compound in heterocyclic chemistry?

Methodological Answer :

This compound serves as a versatile intermediate:

- Core Scaffold : Used to synthesize thiazolidine derivatives via cyclization with aldehydes or ketones .

- Pharmacophore Modification : The carboxylic acid group enables amide/ester formation for structure-activity relationship (SAR) studies in drug discovery .

Advanced Question: How can reaction conditions be optimized for higher yields in derivative synthesis?

Methodological Answer :

- Catalyst Screening : Test alternatives to EDCI/HOBt (e.g., DCC/DMAP) to improve coupling efficiency .

- Solvent Effects : Evaluate polar aprotic solvents (DMF, THF) to enhance solubility of bulky intermediates .

- Temperature Control : For acid-sensitive steps, maintain temperatures below 25°C to minimize side reactions .

Advanced Question: How should researchers address contradictions between predicted and experimental spectral data?

Methodological Answer :

- Computational Validation : Use tools like ACD/Labs Percepta to predict NMR shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or impurities .

- Supplementary Techniques : Confirm structures via 2D NMR (COSY, HSQC) or X-ray crystallography to resolve ambiguities .

Advanced Question: What strategies are effective for derivatizing this compound into bioactive analogs?

Methodological Answer :

- Amidation : Couple with primary/secondary amines using EDCI/HOBt to explore antimicrobial activity (e.g., derivatives tested against multidrug-resistant S. aureus) .

- Esterification : Synthesize methyl/ethyl esters to improve membrane permeability for cellular assays .

- Post-Deprotection Modifications : Remove Boc groups and introduce sulfonamide or triazole moieties for targeted bioactivity .

Advanced Question: How to design bioactivity studies for this compound derivatives?

Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC determination) against Gram-positive/-negative strains .

- Molecular Docking : Model interactions with target enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina to prioritize derivatives for synthesis .

Advanced Question: How can computational tools complement experimental data in SAR studies?

Methodological Answer :

- ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP, BBB permeability) early in the design phase .

- Density Functional Theory (DFT) : Calculate electron density maps to rationalize reactivity at the thiazole C4 position .

Advanced Question: What safety protocols are critical when handling this compound?

Methodological Answer :

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-7-10-5(4-16-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWSRJPUYPNQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363593 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83673-98-7 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.